

Spectroscopic and Methodological Profile of 5-O-Methyldalbergiphenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-O-Methyldalbergiphenol

Cat. No.: B1499445

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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to **5-O-Methyldalbergiphenol**, a neoflavonoid isolated from the heartwood of Dalbergia melanoxylon. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their potential therapeutic applications.

Spectroscopic Data

The structural elucidation of **5-O-Methyldalbergiphenol** has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR Spectroscopic Data for 5-O-

 Methyldalbergiphenol

 Chemical Shift (δ) ppm
 Coupling Constant (J) Integration Assignment Hz

Data not available in

search results



Table 2: 13C NMR Spectroscopic Data for 5-O-

Methyldalbergiphenol

Chemical Shift (δ) ppm	Assignment	
Data not available in search results		

Table 3: Mass Spectrometry Data for 5-O-

<u> Methyldalbergiphenol</u>

lon	m/z [M-H] ⁻	Formula	
Data not available in search results			

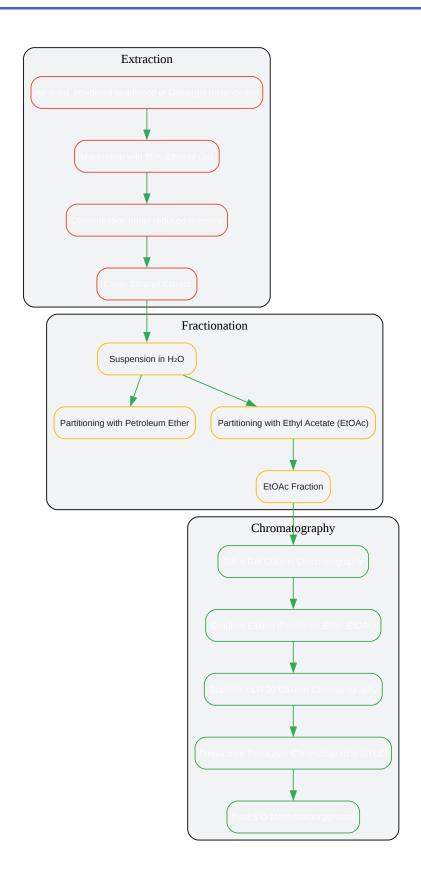
Experimental Protocols

The isolation and characterization of **5-O-Methyldalbergiphenol** involve a series of detailed experimental procedures. The following protocols are based on established methodologies for the extraction and analysis of natural products from Dalbergia melanoxylon.

Isolation of 5-O-Methyldalbergiphenol

The isolation of **5-O-Methyldalbergiphenol** from the heartwood of Dalbergia melanoxylon is a multi-step process involving extraction and chromatographic separation.





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Caption: Isolation workflow for **5-O-Methyldalbergiphenol**.



Spectroscopic Analysis

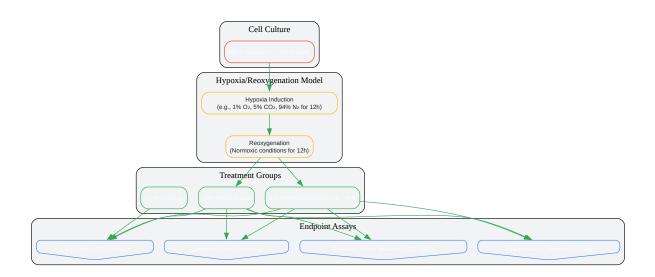
The structural confirmation of the isolated compound is performed using standard spectroscopic techniques.

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-600 spectrometer. [1] Samples are dissolved in deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 is performed to determine the exact molecular weight and elemental composition of the
 compound.[1]

Biological Activity Assessment

5-O-Methyldalbergiphenol has been investigated for its potential protective effects against hypoxia/reoxygenation (H/R) injury in H9c2 cardiomyocytes, a common in vitro model for studying myocardial ischemia-reperfusion injury.





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Caption: Workflow for H/R injury assay in H9c2 cells.

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References

• 1. researchgate.net [researchgate.net]







To cite this document: BenchChem. [Spectroscopic and Methodological Profile of 5-O-Methyldalbergiphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1499445#spectroscopic-data-of-5-o-methyldalbergiphenol-nmr-ms]

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